molecular formula C11H12O2 B13148200 (R)-2-Phenyldihydro-2H-pyran-4(3H)-one

(R)-2-Phenyldihydro-2H-pyran-4(3H)-one

Cat. No.: B13148200
M. Wt: 176.21 g/mol
InChI Key: WDYWHODSDKVYAL-LLVKDONJSA-N
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Description

(R)-2-Phenyldihydro-2H-pyran-4(3H)-one is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

(2R)-2-phenyloxan-4-one

InChI

InChI=1S/C11H12O2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2/t11-/m1/s1

InChI Key

WDYWHODSDKVYAL-LLVKDONJSA-N

Isomeric SMILES

C1CO[C@H](CC1=O)C2=CC=CC=C2

Canonical SMILES

C1COC(CC1=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for R 2 Phenyldihydro 2h Pyran 4 3h One

Asymmetric Synthesis Routes to the Chiral Pyranone Core

The creation of the stereogenic center at the C2 position in (R)-2-Phenyldihydro-2H-pyran-4(3H)-one with high enantioselectivity is a key challenge. Chemists have explored various approaches, including organocatalysis, metal-catalyzed reactions, and the use of chiral auxiliaries, to achieve this goal.

Organocatalytic Enantioselective Approaches

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. For the synthesis of chiral pyranones, organocatalytic strategies often rely on the activation of substrates through the formation of transient, chiral intermediates. One prominent approach involves the asymmetric Michael addition of a suitable pronucleophile to an α,β-unsaturated precursor, catalyzed by a chiral organic molecule, such as a diarylprolinol silyl (B83357) ether. This type of catalyst can effectively control the facial selectivity of the nucleophilic attack, leading to the desired enantiomer.

For instance, the reaction of an appropriate 1,3-dicarbonyl compound with an α,β-unsaturated aldehyde can be catalyzed by a chiral secondary amine to generate a chiral enamine intermediate. This intermediate then undergoes a cascade reaction, including a Michael addition and subsequent cyclization, to form the dihydropyranone ring with high enantio- and diastereoselectivity. While direct examples for the synthesis of this compound are not extensively detailed in readily available literature, the general principles of these organocatalytic domino reactions provide a clear pathway.

Catalyst TypeGeneral ReactionKey Features
Diarylprolinol Silyl EthersMichael addition-cyclization cascadeHigh enantioselectivity, metal-free conditions.
Cinchona Alkaloid DerivativesMichael addition of N-heterocycles to nitroolefinsModerate to high enantioselectivities. researchgate.net
Chiral Phosphoric AcidsHantzsch synthesis of dihydropyridinesApplicable to related heterocycle synthesis.

Metal-Catalyzed Asymmetric Syntheses

Transition metal catalysis offers a diverse and efficient platform for the asymmetric synthesis of heterocyclic compounds. For the construction of the this compound scaffold, several metal-catalyzed reactions are of significant interest.

One of the most powerful methods is the asymmetric hetero-Diels-Alder reaction. This reaction involves the [4+2] cycloaddition of a diene with a heterodienophile, such as an aldehyde, catalyzed by a chiral Lewis acid. The chiral Lewis acid, often a complex of a metal like copper or chromium with a chiral ligand, coordinates to the aldehyde, thereby directing the approach of the diene to one face of the C=O double bond and inducing enantioselectivity. The use of chiral Lewis acid catalysts in hetero-Diels-Alder reactions has been shown to produce dihydropyranones with high enantiomeric excess.

Another important metal-catalyzed approach is the Prins cyclization. rsc.org This reaction typically involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol. The development of asymmetric variants of the Prins cyclization, using chiral Brønsted or Lewis acids, has enabled the enantioselective synthesis of tetrahydropyrans. While the direct synthesis of the target ketone via an asymmetric Prins cyclization is less common, this method is crucial for creating related chiral pyran structures that can be subsequently oxidized to the desired ketone.

Metal Catalyst SystemReaction TypeKey Features
Chiral Lewis Acid (e.g., Cu(II)-BOX)Hetero-Diels-Alder ReactionHigh enantioselectivity, convergent synthesis.
Chiral Brønsted/Lewis AcidsAsymmetric Prins CyclizationAccess to chiral tetrahydropyrans.
Palladium CatalystsOxidative CyclizationCan create substituted tetrahydrofurans and tetrahydropyrans. acs.orgmdpi.com

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a classical yet highly effective strategy for asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of this compound, a chiral auxiliary could be attached to one of the starting materials. For example, an α,β-unsaturated ester bearing a chiral auxiliary could undergo a conjugate addition-cyclization sequence. The steric bulk and electronic properties of the auxiliary would control the diastereoselectivity of the reaction, leading to the preferential formation of one diastereomer of the pyranone. Subsequent removal of the auxiliary would then yield the enantiomerically enriched target compound. Common chiral auxiliaries include Evans oxazolidinones and pseudoephedrine derivatives. While specific applications of this method for the title compound are not widely reported, the general applicability of chiral auxiliaries in controlling stereochemistry makes this a viable synthetic route.

Chiral AuxiliaryTypical ApplicationAdvantages
Evans OxazolidinonesAsymmetric alkylations, aldol (B89426) reactionsHigh diastereoselectivity, reliable and well-studied.
Pseudoephedrine/PseudoephenamineAsymmetric alkylationsCrystalline derivatives, easy purification.
8-phenylmentholAsymmetric Diels-Alder reactionsEffective facial shielding.

Diastereoselective Synthesis Strategies for the Pyranone Framework

In many synthetic approaches, controlling the relative stereochemistry of multiple stereocenters within the pyranone ring is as crucial as establishing the absolute configuration of a single center. Diastereoselective strategies focus on achieving this control, often by exploiting the inherent stereochemical biases of the substrate or the directing effects of reagents.

Substrate Control in Diastereoselective Transformations

Substrate-controlled diastereoselectivity relies on the existing stereocenters or conformational preferences within the starting material to influence the stereochemical outcome of a reaction. In the context of synthesizing substituted 2-phenyldihydro-2H-pyran-4(3H)-ones, a chiral starting material can direct the formation of new stereocenters.

For example, in a Prins cyclization, the stereochemistry of the homoallylic alcohol can dictate the facial selectivity of the aldehyde addition, leading to a specific diastereomer of the resulting tetrahydropyran (B127337). Similarly, in an intramolecular Michael addition, the conformation of the open-chain precursor, often influenced by existing stereocenters, can lead to a preferred diastereomer upon cyclization. The formation of a thermodynamically more stable product, often with bulky substituents in equatorial positions in a chair-like transition state, is a common outcome in substrate-controlled reactions.

A study on the palladium-catalyzed oxidative cyclization of alkenols demonstrated that the introduction of a hydrogen-bond acceptor in the substrate can enhance diastereoselectivity. acs.orgmdpi.com This highlights how subtle modifications to the substrate can have a significant impact on the stereochemical outcome.

Reagent Control in Diastereoselective Transformations

Reagent-controlled diastereoselectivity involves the use of a chiral or achiral reagent to influence the formation of a specific diastereomer, regardless of the inherent stereochemical biases of the substrate. This is often achieved through steric interactions between the reagent and the substrate in the transition state.

In the synthesis of tetrahydropyran-4-ones, the choice of reducing agent for a precursor dihydropyran-4-one can be critical. Different reducing agents can approach the carbonyl group from different faces, leading to different diastereomers of the resulting alcohol. This alcohol can then be a precursor for further transformations.

Aldol reactions are another area where reagent control is paramount. The use of specific metal enolates (e.g., lithium, boron, or titanium) and additives can strongly influence the syn/anti diastereoselectivity of the aldol adduct, which can then be a precursor to the pyranone ring. For instance, aldol reactions of β-ketoesters with aldehydes, followed by a tandem Knoevenagel condensation and intramolecular Michael addition, can produce single diastereomers of highly substituted tetrahydropyran-4-ones. nih.gov

Reaction TypeControlling FactorExample of Reagent/Condition
Aldol ReactionMetal enolate geometryBoron enolates for syn-selectivity.
Reduction of KetoneSteric bulk of reducing agentL-Selectride® for axial attack.
Prins CyclizationLewis acidInCl3 for all-cis-tetrahydropyran-4-one. rsc.orgnih.gov

Green Chemistry Approaches in Pyranone Synthesis

The principles of green chemistry, which promote the reduction of waste, use of safer solvents, and energy efficiency, have been increasingly applied to the synthesis of pyranone frameworks. Key strategies include the development of solvent-free reaction conditions and the use of aqueous media, which minimize the reliance on volatile and often hazardous organic solvents.

Solvent-Free and Aqueous Medium Syntheses

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for synthesizing complex heterocyclic molecules like tetrahydropyrans from simple starting materials in a single step. These reactions are particularly amenable to green chemistry principles. For instance, the synthesis of various tetrahydropyran derivatives has been achieved through MCRs involving aldehydes, malononitrile (B47326), and a 1,3-dicarbonyl compound under solvent-free conditions, often assisted by microwave irradiation. mdpi.com In such protocols, catalysts like magnetic nanoparticles (e.g., Ni₀.₅Cu₀.₅Fe₂O₄) have been employed, offering the dual benefits of high reaction efficiency and easy, magnetic separation for catalyst reuse. mdpi.com

The use of water as a reaction medium is another cornerstone of green pyranone synthesis. Water is not only environmentally benign but can also promote certain organic reactions, including cycloadditions, due to hydrophobic effects. unimi.it The Prins cyclization, for example, can be catalyzed by phosphomolybdic acid in water at room temperature to yield tetrahydropyran derivatives with high stereoselectivity. organic-chemistry.org Similarly, the synthesis of 2-amino-4H-benzopyran derivatives has been effectively carried out in water using phase-transfer catalysts like triethylbenzylammonium chloride (TEBA), which facilitates the reaction between water-insoluble organic reactants.

Another innovative aqueous approach involves the double-conjugate addition of water to divinyl ketones, which directly furnishes the tetrahydropyran-4-one core. This method provides an atom-economical route to the fundamental structure of the target molecule. researchgate.netresearchgate.net

Below is a table summarizing representative green synthetic methods for pyran derivatives.

Reaction TypeReactantsCatalyst/ConditionsSolventProduct TypeYieldRef
Multicomponent ReactionAromatic Aldehyde, Malononitrile, DimedoneNi₀.₅Cu₀.₅Fe₂O₄ MNPs, MicrowaveSolvent-FreeTetrahydro[b]pyran82-97% mdpi.com
Multicomponent ReactionAromatic Aldehyde, Malononitrile, DimedoneCopper Doped Iron TartarateWater, RefluxTetrahydro[b]pyranHigh bhu.ac.in
Knoevenagel/Electrocyclization1,3-Dicarbonyl, EnalNoneWater, 80 °CBicyclic 2H-PyransGood nih.gov
Prins CyclizationHomoallylic Alcohol, AldehydePhosphomolybdic AcidWater, RTTetrahydropyran-4-olHigh organic-chemistry.org

Biocatalytic and Enzymatic Preparations

For the synthesis of a specific enantiomer such as this compound, biocatalysis offers unparalleled stereoselectivity under mild, environmentally friendly conditions. nih.gov Enzymes operate in aqueous media at ambient temperatures and can be engineered to achieve exceptionally high enantiomeric excess (e.e.), making them ideal green catalysts for producing chiral compounds. nih.govresearchgate.net

While a direct enzymatic synthesis of the target molecule is not extensively documented, two primary biocatalytic strategies are highly plausible:

Asymmetric Synthesis via Precursor Reduction : A logical precursor to the target molecule is a β,δ-diketone or a related unsaturated ketone. The crucial chiral center at the C2 position could be installed via an enantioselective reduction of a prochiral ketone using a ketoreductase (KRED). These enzymes, often requiring a cofactor like NADPH, are renowned for their ability to produce chiral alcohols with high yields and near-perfect enantioselectivity (>99% e.e.). nih.gov Whole-cell biocatalysts, such as yeasts from the genus Pichia, have also been successfully used for the stereoselective reduction of aromatic ketones, providing a cost-effective alternative to isolated enzymes. unimi.it

Kinetic Resolution : In this approach, a racemic mixture of 2-phenyldihydro-2H-pyran-4(3H)-one could be subjected to an enzymatic reaction (e.g., hydrolysis, oxidation, or reduction) where one enantiomer reacts significantly faster than the other. For example, a lipase (B570770) could selectively acylate the (S)-enantiomer, allowing for the separation of the unreacted (R)-enantiomer.

The table below illustrates the potential of enzymatic reductions for generating chiral building blocks relevant to pyranone synthesis.

Enzyme/OrganismSubstrate TypeProduct TypeEnantiomeric Excess (e.e.)Ref
Ketoreductase (KRED)Prochiral KetoesterChiral Hydroxy Ester>99.5% nih.gov
Hansenula polymorphaKeto-amido-esterChiral Hydroxy-amido-ester>94% nih.gov
Pichia glucozymaAromatic Ketones(S)-AlcoholsHigh unimi.it

Mechanistic Investigations of Pyranone Formation Reactions

Understanding the underlying reaction mechanisms is critical for optimizing reaction conditions and controlling the stereochemical outcome. The formation of the 2-phenyldihydro-2H-pyran-4(3H)-one ring can be envisioned through several pathways, with the Hetero-Diels-Alder reaction and sequential oxa-Michael addition-cyclization being the most prominent.

Reaction Pathway Elucidation

The Hetero-Diels-Alder (HDA) reaction is a powerful method for constructing six-membered heterocycles. wikipedia.org In the context of the target molecule, this would involve the reaction of a 1,3-diene with benzaldehyde, where the aldehyde acts as the heterodienophile. Mechanistic studies, combining experimental and theoretical approaches, have revealed that this reaction can proceed through two distinct pathways. illinois.edu It may occur as a concerted, pericyclic [4+2] cycloaddition, where the two new carbon-oxygen and carbon-carbon bonds form simultaneously via a single, cyclic transition state. wikipedia.org Alternatively, particularly in the presence of a Lewis acid catalyst, the reaction can follow a stepwise path initiated by a Mukiyama-aldol type addition, followed by cyclization to yield the dihydropyranone product. illinois.edu

An alternative and equally important pathway is the intramolecular oxa-Michael addition (also known as an oxo-Michael reaction). rsc.org This pathway involves the conjugate addition of an oxygen nucleophile to an α,β-unsaturated carbonyl system. For the synthesis of the target pyranone, this would typically involve a δ-hydroxy-α,β-unsaturated ketone precursor, which undergoes an intramolecular cyclization to form the tetrahydropyranone ring. researchgate.net This cyclization can be promoted by either acid or base catalysis. Distinguishing between these pathways often requires detailed kinetic analysis or computational modeling using methods like Density Functional Theory (DFT), which can map the potential energy surfaces for both the concerted and stepwise routes. nih.govnih.gov

Transition State Analysis in Stereoselective Processes

Achieving the desired (R)-configuration at the C2 position requires precise control over the reaction's stereochemistry, which is dictated by the energetics of the competing transition states. Computational chemistry has become an indispensable tool for analyzing these transition states and predicting stereochemical outcomes. rsc.org

In a stereoselective HDA reaction using a chiral catalyst, the catalyst creates a specific three-dimensional environment around the reactants. This chiral environment destabilizes the transition state leading to one enantiomer (e.g., the (S)-product) while stabilizing the transition state leading to the other (the (R)-product). Computational studies using DFT can model these diastereomeric transition states, calculating their relative activation energies. nih.gov The enantiomeric excess of the product is directly related to the difference in these activation energies (ΔΔG‡). Even a small energy difference can lead to high selectivity.

For example, in an organocatalyzed Diels-Alder reaction, the catalyst forms a transient iminium ion with the dienophile. The bulky groups on the chiral catalyst then block one face of the dienophile (e.g., the Si face), forcing the diene to approach from the less sterically hindered face (the Re face), leading to the preferential formation of one enantiomer. nih.gov Analysis of the transition state geometry reveals the key non-covalent interactions (like hydrogen bonds or steric repulsion) that are responsible for this facial discrimination. nih.gov This type of analysis allows chemists to rationally design more effective catalysts for synthesizing enantiopure compounds like this compound.

Stereochemical Analysis and Characterization of R 2 Phenyldihydro 2h Pyran 4 3h One

Absolute Configuration Determination Techniques

Determining the absolute configuration of a chiral molecule is a fundamental task in stereochemistry. wikipedia.org Several powerful methods are available, each providing a unique approach to elucidating the precise spatial arrangement of substituents around a chiral center. wikipedia.org

TechniquePrincipleApplication to (R)-2-Phenyldihydro-2H-pyran-4(3H)-one
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms. Use of anomalous dispersion or a chiral reference can establish absolute configuration. wikipedia.orgnih.govFormation of a crystalline derivative (e.g., with a chiral auxiliary) or a salt with a known chiral counterion allows for unambiguous assignment of the (R) configuration at C2. nih.gov
Chiroptical Spectroscopy (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orghindsinstruments.comThe experimental VCD spectrum is compared with quantum chemical calculations for the (R)-enantiomer. A match confirms the absolute configuration in solution. wikipedia.org
NMR-Based Discrimination Utilizes chiral auxiliary agents (solvating or derivatizing) that interact diastereomerically with enantiomers, leading to distinct NMR signals.Reaction with a chiral derivatizing agent would create diastereomers with unique NMR spectra, allowing differentiation from the (S)-enantiomer and confirmation of stereochemical purity.

X-ray crystallography stands as the most definitive method for determining the absolute configuration of chiral compounds, provided that a suitable single crystal can be obtained. nih.gov The technique relies on the diffraction pattern produced when X-rays interact with the electron clouds of atoms arranged in a crystal lattice. csic.es For molecules like this compound, which may be a liquid or difficult to crystallize directly, a common strategy is to prepare a crystalline derivative. nih.gov

This can be achieved by forming a salt with an enantiomerically pure chiral acid or base. The known absolute configuration of the counterion serves as an internal reference, allowing for the confident assignment of the molecule's stereochemistry. nih.gov Alternatively, the ketone at the C4 position can be reacted with a chiral derivatizing agent to form a diastereomer that is more amenable to crystallization. Once a high-quality crystal is analyzed, the resulting three-dimensional structure provides unambiguous proof of the spatial arrangement of the phenyl group at the C2 stereocenter, confirming the (R) configuration. taylorandfrancis.com

Vibrational circular dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. wikipedia.orghindsinstruments.com VCD measures the difference in absorbance of left and right circularly polarized infrared light during vibrational transitions. wikipedia.org Since enantiomers interact differently with polarized light, they produce mirror-image VCD spectra.

The application of VCD to this compound involves two key steps. First, the experimental VCD spectrum of the compound is recorded. Second, quantum mechanical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical VCD spectra for both the (R) and (S) enantiomers. By comparing the experimental spectrum with the calculated ones, a direct and reliable assignment of the absolute configuration can be made. wikipedia.orgru.nl This method is particularly valuable as it provides structural information in the solution phase, which is often more relevant to the molecule's behavior in chemical reactions. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy, while inherently achiral, can be adapted to distinguish between enantiomers through the use of chiral auxiliary agents. These methods are primarily used to determine enantiomeric purity but can also aid in assigning absolute configuration if an authentic standard is available.

One common approach is the use of chiral derivatizing agents (CDAs) . This compound can be reacted with a CDA, such as Mosher's acid, to form two diastereomeric adducts. These diastereomers have distinct physical properties and, crucially, will exhibit different chemical shifts in their NMR spectra, allowing for their quantification.

Another method involves chiral solvating agents (CSAs) . These agents form transient, weak diastereomeric complexes with the enantiomers in solution. This differential interaction can induce small but measurable differences in the chemical shifts of the enantiomers, enabling their discrimination directly in the NMR tube without chemical modification of the analyte. d-nb.info

Conformational Analysis of the Dihydropyranone Ring

The six-membered dihydropyranone ring is not planar and can adopt several conformations to minimize internal strain. The specific conformation adopted by this compound is dictated by a balance of steric and electronic factors, which in turn influences its reactivity and physical properties.

Like cyclohexane, the dihydropyranone ring can exist in various conformations, including the low-energy chair and half-chair forms, as well as higher-energy boat and twist-boat forms. The presence of a carbonyl group (C=O) at the C4 position and an sp2-hybridized carbon introduces some planarity, suggesting that a half-chair or sofa conformation is a likely low-energy state.

Computational modeling and NMR spectroscopy are the primary tools for investigating these conformations. princeton.edu In NMR, the magnitude of the coupling constants (J-values) between adjacent protons provides detailed information about the dihedral angles between them, which can be used to deduce the ring's geometry. For instance, large coupling constants between vicinal protons often indicate a diaxial relationship, which is characteristic of a chair-like conformation. beilstein-journals.orgnih.gov Studies on similar pyran systems have shown they often adopt chair or distorted chair conformations. nih.govbeilstein-archives.org

The conformational preference of the dihydropyranone ring is significantly influenced by the substituents attached to it. researchgate.netnih.gov

Electronic Effects : Electronic factors also play a role. The presence of the electronegative ring oxygen and the carbonyl group influences the ring's geometry. The delocalization of electrons between the carbonyl group and the adjacent atoms can affect bond lengths and angles, leading to deviations from an ideal chair or half-chair conformation. The interplay between minimizing steric hindrance and optimizing electronic interactions ultimately determines the most stable conformation of the molecule. nih.gov

Enantiomeric Purity Assessment Techniques for the Chiral Compound

The enantiomeric purity, often expressed as enantiomeric excess (ee), of this compound can be determined using several established chromatographic and spectroscopic methods. These techniques rely on creating a chiral environment that allows for the differentiation of the two enantiomers, which are otherwise indistinguishable in an achiral setting.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers. nih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. eijppr.com For a compound like 2-Phenyldihydro-2H-pyran-4(3H)-one, polysaccharide-based CSPs are often effective. csfarmacie.cz These phases, typically derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, provide a complex chiral environment with grooves and cavities where enantiomers can bind transiently through a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking with the phenyl group. eijppr.comcsfarmacie.cz

A typical analytical method would involve dissolving a sample of 2-Phenyldihydro-2H-pyran-4(3H)-one in a suitable organic solvent and injecting it into the HPLC system. The mobile phase, commonly a mixture of a non-polar solvent like n-hexane and a more polar alcohol such as isopropanol (B130326) or ethanol, is passed through the chiral column under isocratic conditions. mdpi.com The differential interaction between the enantiomers and the CSP results in one enantiomer being retained longer than the other, allowing for their separation and subsequent quantification by a UV detector. The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers in the resulting chromatogram.

Table 1: Representative Chiral HPLC Data for the Separation of 2-Phenyldihydro-2H-pyran-4(3H)-one Enantiomers
EnantiomerRetention Time (minutes)Peak Area (%)Resolution (Rs)
This compound12.599.52.1
(S)-2-Phenyldihydro-2H-pyran-4(3H)-one14.80.5

HPLC Conditions:

  • Column: Polysaccharide-based Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Temperature: 25 °C
  • Chiral Gas Chromatography (GC) is another effective method for the enantioselective analysis of volatile or semi-volatile compounds. chromatographyonline.com For a molecule with the volatility of 2-Phenyldihydro-2H-pyran-4(3H)-one, chiral GC offers high resolution and sensitivity. chromatographyonline.com This technique utilizes a capillary column coated with a chiral stationary phase, most commonly a derivative of cyclodextrin (B1172386). gcms.cznih.gov Cyclodextrins are chiral, bucket-shaped oligosaccharides that can include the analyte within their cavity. gcms.cz Enantioseparation occurs based on the differences in the stability of the diastereomeric host-guest complexes formed between the cyclodextrin (host) and each enantiomer (guest). gcms.cz

    In a typical analysis, a diluted sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the chiral capillary column. The column temperature is programmed to ramp up, facilitating the elution of the compound. The different interaction strengths between the (R) and (S) enantiomers with the chiral stationary phase cause them to travel through the column at different rates, resulting in their separation. A flame ionization detector (FID) is commonly used for detection. The enantiomeric ratio is determined by integrating the areas of the two separated peaks.

    Table 2: Illustrative Chiral GC Data for the Enantiomeric Separation of 2-Phenyldihydro-2H-pyran-4(3H)-one
    EnantiomerRetention Time (minutes)Peak Area (%)Separation Factor (α)
    (S)-2-Phenyldihydro-2H-pyran-4(3H)-one18.20.41.05
    This compound18.699.6

    GC Conditions:

  • Column: Derivatized β-cyclodextrin Chiral Capillary Column (e.g., 30 m x 0.25 mm x 0.25 µm)
  • Carrier Gas: Helium
  • Injector Temperature: 250 °C
  • Oven Program: 100 °C (hold 1 min), then ramp to 220 °C at 5 °C/min
  • Detector: Flame Ionization Detector (FID) at 250 °C
  • Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted for enantiomeric purity determination through the use of chiral auxiliary agents. One common approach involves chiral shift reagents (CSRs), which are typically paramagnetic lanthanide complexes bearing chiral ligands. researchgate.net When a CSR is added to a solution of a chiral compound like 2-Phenyldihydro-2H-pyran-4(3H)-one, it forms labile diastereomeric complexes with both the (R) and (S) enantiomers.

    The paramagnetic nature of the lanthanide ion induces large changes in the chemical shifts of the protons in the analyte molecule. Because the two diastereomeric complexes are different in shape and structure, the magnitude of the induced shift is different for the corresponding protons in each enantiomer. This results in the splitting of NMR signals that would otherwise be identical for both enantiomers in an achiral environment. researchgate.net For instance, a specific proton signal in the racemic compound will appear as two distinct signals in the presence of the CSR, one for the (R)-enantiomer complex and one for the (S)-enantiomer complex. The enantiomeric excess can then be accurately determined by integrating the areas of these separated signals.

    Table 3: Example ¹H-NMR Data for a Specific Proton of 2-Phenyldihydro-2H-pyran-4(3H)-one with a Chiral Shift Reagent
    AnalyteChemical Shift (δ) of C2-Proton (ppm)Chemical Shift Difference (Δδ) (ppm)Integral (Relative Area)
    (R)-enantiomer complex5.850.1299.5
    (S)-enantiomer complex5.730.5

    NMR Conditions:

  • Spectrometer: 400 MHz ¹H-NMR
  • Solvent: CDCl₃
  • Chiral Shift Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) [Eu(hfc)₃]
  • Concentration: ~10 mg analyte, ~5 mg CSR
  • Chemical Transformations and Reactivity of the R 2 Phenyldihydro 2h Pyran 4 3h One Core

    Carbonyl Reactivity at the C4 Position

    The ketone functionality at the C4 position is a primary site for chemical modification, offering a gateway to a variety of derivatives through nucleophilic additions, stereoselective reductions, and α-functionalization reactions.

    Nucleophilic Additions to the Ketone

    The electrophilic nature of the carbonyl carbon at the C4 position makes it susceptible to attack by a wide range of nucleophiles. These reactions are fundamental in expanding the molecular complexity of the pyranone core. Organometallic reagents, such as Grignard and organolithium reagents, are commonly employed to introduce new carbon-carbon bonds.

    The addition of organometallic reagents to the C4 ketone typically proceeds via a nucleophilic attack on the carbonyl carbon, leading to the formation of a tertiary alcohol upon workup. The stereochemical outcome of these additions can be influenced by the steric hindrance imposed by the phenyl group at the C2 position, often leading to a degree of diastereoselectivity.

    Nucleophile (Reagent)ProductDiastereomeric Ratio (d.r.)Yield (%)
    Methylmagnesium bromide(2R)-4-Hydroxy-4-methyl-2-phenyldihydro-2H-pyranData not availableData not available
    Phenyllithium(2R)-4-Hydroxy-2,4-diphenyldihydro-2H-pyranData not availableData not available
    Ethylmagnesium iodide(2R)-4-Ethyl-4-hydroxy-2-phenyldihydro-2H-pyranData not availableData not available

    The data in this table is illustrative and based on general principles of nucleophilic addition to ketones, as specific experimental data for (R)-2-Phenyldihydro-2H-pyran-4(3H)-one was not found in the searched literature.

    Stereoselective Carbonyl Reductions

    The reduction of the C4 ketone to a secondary alcohol is a crucial transformation, and the stereochemical control of this process is of significant interest. The resulting diastereomeric alcohols can serve as versatile intermediates in the synthesis of various biologically active molecules. The stereoselectivity of the reduction is highly dependent on the nature of the reducing agent and the reaction conditions.

    Bulky hydride reagents, such as L-Selectride®, tend to approach the carbonyl group from the less sterically hindered face, leading to the formation of the cis-diastereomer where the newly formed hydroxyl group is on the same face as the C2 phenyl group. In contrast, smaller hydride reagents like sodium borohydride (B1222165) may exhibit lower diastereoselectivity.

    Reducing AgentSolventTemperature (°C)Major DiastereomerDiastereomeric Ratio (d.r.)Yield (%)
    Sodium Borohydride (NaBH₄)Methanol0(2R,4S)-2-Phenyl-tetrahydropyran-4-olData not availableData not available
    Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran0(2R,4S)-2-Phenyl-tetrahydropyran-4-olData not availableData not available
    L-Selectride®Tetrahydrofuran-78(2R,4R)-2-Phenyl-tetrahydropyran-4-ol>95:5Data not available
    Diisobutylaluminium hydride (DIBAL-H)Toluene-78(2R,4S)-2-Phenyl-tetrahydropyran-4-olData not availableData not available

    This table presents expected outcomes based on the stereoselective reduction of similar 2-substituted tetrahydropyran-4-ones, as specific data for the (R)-enantiomer was not available in the provided search results.

    α-Functionalization Reactions Adjacent to the Carbonyl

    The presence of enolizable protons at the C3 and C5 positions, alpha to the carbonyl group, allows for a range of functionalization reactions. These reactions are pivotal for introducing substituents at these positions, further diversifying the molecular framework.

    α-Halogenation: Under acidic or basic conditions, the pyranone can undergo halogenation at the α-position. In acidic media, the reaction proceeds through an enol intermediate, while in basic conditions, an enolate is the reactive species. The regioselectivity of the halogenation can be influenced by the reaction conditions. For instance, in acidic conditions, halogenation of unsymmetrical ketones typically occurs at the more substituted α-carbon.

    α-Alkylation: Deprotonation with a suitable base, such as lithium diisopropylamide (LDA), generates an enolate that can react with various electrophiles, most notably alkyl halides. This allows for the introduction of alkyl chains at the C3 or C5 position. The regioselectivity of enolate formation can often be controlled by the choice of base, solvent, and temperature.

    ReactionReagentsPosition of FunctionalizationProduct
    α-BrominationBr₂, Acetic AcidC3/C53-Bromo- or 5-Bromo-(R)-2-phenyldihydro-2H-pyran-4(3H)-one
    α-Alkylation1. LDA, THF, -78 °C; 2. Methyl IodideC3/C53-Methyl- or 5-Methyl-(R)-2-phenyldihydro-2H-pyran-4(3H)-one

    This table illustrates potential α-functionalization reactions. Specific experimental outcomes for this compound require further investigation.

    Ring-Opening and Ring-Expansion Reactions of the Pyranone

    Beyond the reactivity of the carbonyl group, the pyranone ring itself can undergo transformations that lead to either cleavage of the heterocyclic system or its expansion to larger ring structures. These reactions provide access to acyclic and larger cyclic compounds that are not readily accessible through other synthetic routes.

    Selective Ring Fission Pathways

    The pyranone ring can be opened through various nucleophilic and acid-catalyzed pathways. The regioselectivity of the ring opening is dictated by the nature of the attacking species and the reaction conditions.

    Strong nucleophiles, such as organometallic reagents, can induce ring opening by attacking one of the electrophilic centers of the pyranone ring. For instance, reaction with excess Grignard reagent can lead to the opening of the pyran ring after the initial addition to the carbonyl group.

    Acid-catalyzed ring-opening can also occur, particularly in the presence of a strong acid and a nucleophilic solvent. Protonation of the ring oxygen can activate the system towards nucleophilic attack, leading to cleavage of a C-O bond.

    Rearrangements Leading to Expanded Ring Systems

    Ring-expansion reactions of the pyranone core offer a pathway to larger heterocyclic systems, which are of interest in medicinal chemistry and materials science. Two notable examples of such rearrangements are the Baeyer-Villiger oxidation and the Beckmann rearrangement.

    Baeyer-Villiger Oxidation: This reaction involves the oxidation of the ketone at C4 with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form a lactone. In the case of this compound, this would result in the formation of a seven-membered lactone (oxepanone) through the insertion of an oxygen atom adjacent to the carbonyl group. The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms.

    Beckmann Rearrangement: The oxime derived from the C4 ketone can undergo an acid-catalyzed rearrangement to a lactam. The reaction proceeds via the formation of a nitrilium ion intermediate, followed by the migration of one of the α-carbons to the nitrogen atom. This rearrangement would convert the six-membered pyranone ring into a seven-membered azepanone ring system.

    RearrangementReagentsProduct
    Baeyer-Villiger Oxidationm-CPBA(R)-3-Phenyl-1,5-dioxepan-6-one
    Beckmann Rearrangement1. NH₂OH·HCl; 2. H₂SO₄(R)-3-Phenyl-azepan-5-one

    The products listed in this table are the expected outcomes of these rearrangements on the this compound core.

    Olefinic Transformations within the Dihydropyranone Ring

    The α,β-unsaturated ketone embedded within the dihydropyranone ring is a prime site for nucleophilic attack and cycloaddition reactions.

    Conjugate Additions to the α,β-Unsaturated System

    The Michael or 1,4-conjugate addition is a characteristic reaction of α,β-unsaturated carbonyl compounds. In the context of this compound, this reaction allows for the introduction of a wide range of nucleophiles at the 5-position of the pyranone ring. The general mechanism involves the attack of a nucleophile on the β-carbon of the enone system, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the 1,4-adduct.

    A variety of nucleophiles can be employed in the conjugate addition to similar pyranone systems, including organometallic reagents (such as Grignard reagents in the presence of copper salts), soft nucleophiles like thiols and amines, and stabilized carbanions derived from active methylene (B1212753) compounds. The stereochemical outcome of the reaction is of significant interest, particularly given the chiral nature of the starting material. The existing stereocenter at the 2-position can exert diastereoselective control over the newly formed stereocenter at the 5-position.

    While specific studies on this compound are not extensively documented, research on analogous 2H-pyran-2-ones demonstrates the feasibility of asymmetric conjugate additions of Grignard reagents, which could provide a pathway to chiral 3,4-dihydropyran-2-ones.

    Stereoselective Cycloadditions

    The double bond within the dihydropyranone ring can also participate as a dienophile in Diels-Alder [4+2] cycloaddition reactions. This allows for the construction of complex bicyclic and polycyclic systems. The reactivity of the dienophile is influenced by the electron-withdrawing nature of the adjacent carbonyl group.

    Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Moiety

    The phenyl group at the 2-position of the dihydropyranone ring can undergo electrophilic aromatic substitution reactions. The dihydropyranone moiety acts as a substituent on the benzene ring, influencing the rate and regioselectivity of the substitution. As an electron-withdrawing group, the pyranone ring is expected to be deactivating and meta-directing. Therefore, electrophilic attack is most likely to occur at the meta-positions of the phenyl ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

    Nucleophilic aromatic substitution on the phenyl ring is generally less favorable unless the ring is activated by strongly electron-withdrawing groups, typically nitro groups, located ortho or para to a good leaving group. In the case of this compound, direct nucleophilic aromatic substitution on the unsubstituted phenyl ring is unlikely to occur under standard conditions.

    Functionalization of the Pyranone Ring through Hydrogenolysis or Oxidation

    The pyranone ring itself can be subjected to various functionalization reactions. Hydrogenolysis, a process of bond cleavage by reaction with hydrogen, can potentially lead to the opening of the heterocyclic ring. The specific conditions of the hydrogenolysis (catalyst, pressure, temperature) would determine the outcome. For instance, catalytic hydrogenation could potentially reduce the double bond and the carbonyl group.

    Oxidation of the dihydropyranone ring can also lead to a variety of products. Depending on the oxidizing agent and reaction conditions, oxidation could occur at the allylic position or could lead to ring cleavage. For example, epoxidation of the double bond would introduce an oxirane ring, which could then be a handle for further functionalization.

    Metal-Mediated Cross-Coupling Reactions on Pyranone Derivatives

    To engage in metal-mediated cross-coupling reactions, the this compound core would typically first need to be functionalized with a suitable leaving group, such as a halide or a triflate. For instance, if a bromo or iodo substituent were introduced onto the phenyl ring via electrophilic halogenation, this derivative could then participate in a variety of palladium- or copper-catalyzed cross-coupling reactions.

    Applications of R 2 Phenyldihydro 2h Pyran 4 3h One in Synthetic Organic Chemistry

    Chiral Building Block in Asymmetric Total Synthesis

    No specific examples found in the current literature search.

    No specific examples found in the current literature search.

    Scaffold for Ligand and Catalyst Development

    No specific examples found in the current literature search.

    No specific examples found in the current literature search.

    Precursor for Advanced Materials and Functional Molecules

    No specific examples found in the current literature search.

    Polymer Chemistry Applications

    There is currently no available research data or scholarly publications detailing the use of (R)-2-Phenyldihydro-2H-pyran-4(3H)-one as a monomer or initiator in polymerization reactions. The potential for this compound to undergo reactions such as ring-opening polymerization to form polyesters or polyethers has not been reported in the accessible scientific literature. Consequently, there are no research findings to present regarding its role in polymer chemistry.

    Due to the absence of research in this area, no data is available to populate a table of findings.

    Optoelectronic Material Precursors

    Similarly, a thorough review of scientific literature and material science databases reveals no instances of This compound being utilized as a precursor for the synthesis of optoelectronic materials. While the broader class of pyranone derivatives has been investigated for applications in organic light-emitting diodes (OLEDs) and other electronic devices, there is no specific mention or study of this particular enantiomer for such purposes. Therefore, detailed research findings on its application as an optoelectronic material precursor cannot be provided.

    As no studies have been conducted on its use as an optoelectronic material precursor, there is no data to compile into a table of research findings.

    Computational and Theoretical Studies of R 2 Phenyldihydro 2h Pyran 4 3h One

    Electronic Structure and Bonding Analysis

    The arrangement of electrons and the nature of chemical bonds within (R)-2-Phenyldihydro-2H-pyran-4(3H)-one are fundamental to its chemical and physical properties. Computational methods like Density Functional Theory (DFT) and ab initio calculations are instrumental in elucidating these characteristics.

    Density Functional Theory (DFT) Calculations

    Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of medium to large-sized molecules due to its balance of accuracy and computational cost. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide detailed information on its geometry and electronic properties.

    These calculations typically begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a wealth of data can be extracted, including bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

    The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites within the molecule. For this compound, the carbonyl oxygen would be expected to be a region of high electron density (nucleophilic), while the carbonyl carbon and nearby protons would be electron-deficient (electrophilic).

    Table 1: Representative DFT-Calculated Electronic Properties of a Dihydropyranone Derivative

    PropertyValue
    HOMO Energy-6.5 eV
    LUMO Energy-1.2 eV
    HOMO-LUMO Gap5.3 eV
    Dipole Moment3.2 D

    Note: The data in this table is representative and based on typical values for similar dihydropyranone structures. Actual values for this compound would require specific calculations.

    Ab Initio Methods

    Ab initio methods are a class of computational chemistry methods based on quantum mechanics that are not parameterized with experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide highly accurate results for smaller molecules and are often used as a benchmark. For a molecule the size of this compound, these methods can be used to refine the understanding of its electronic structure and bonding.

    Ab initio calculations can be particularly useful for studying conformational energies and the potential energy surface of the molecule, providing insights into the relative stabilities of different chair and boat conformations of the dihydropyran ring. These calculations can also provide a detailed analysis of electron correlation effects, which are important for a precise description of chemical bonding.

    Prediction of Spectroscopic Properties

    Computational methods are invaluable for predicting and interpreting spectroscopic data, which are essential for the structural elucidation and characterization of molecules.

    NMR Chemical Shift and Coupling Constant Calculations

    Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts relative to a standard (e.g., tetramethylsilane) can be determined.

    These theoretical predictions are highly sensitive to the molecular conformation, making them a powerful tool for assigning stereochemistry. By comparing the calculated chemical shifts for different possible diastereomers or conformers with the experimental spectrum, the correct structure can be confidently assigned. Similarly, spin-spin coupling constants can also be calculated, providing further detail for spectral interpretation.

    Table 2: Illustrative Comparison of Experimental and Calculated ¹H NMR Chemical Shifts for a Phenyl-Substituted Dihydropyranone Moiety

    ProtonCalculated Chemical Shift (ppm)
    H-2 (axial)4.85
    H-3a2.75
    H-3b2.95
    H-5a4.20
    H-5b4.40
    Phenyl-H (ortho)7.35
    Phenyl-H (meta)7.45
    Phenyl-H (para)7.30

    Note: This data is illustrative and intended to represent the type of information obtained from such calculations. The actual values would depend on the specific computational method and basis set used.

    Vibrational and Electronic Circular Dichroism (VCD/ECD) Simulations

    For chiral molecules like this compound, chiroptical spectroscopic techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are particularly informative. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about its absolute configuration.

    Computational simulations of VCD spectra using DFT have become a reliable method for determining the absolute stereochemistry of chiral molecules. The process involves calculating the vibrational frequencies and the corresponding rotational strengths for a given enantiomer. The resulting theoretical VCD spectrum can then be compared to the experimental spectrum. A good match between the calculated spectrum for the (R)-enantiomer and the experimental spectrum would confirm the absolute configuration.

    Reaction Mechanism Modeling

    Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical modeling can be used to explore various potential reaction pathways, such as its synthesis, decomposition, or reactions with other reagents.

    For instance, the thermal decomposition of dihydropyran derivatives has been studied computationally, revealing concerted mechanisms involving six-membered transition states. mdpi.com By locating the transition state structures on the potential energy surface and calculating the activation energies, the feasibility of different reaction pathways can be assessed. This information is invaluable for understanding the reactivity of the molecule and for designing new synthetic routes.

    These computational studies can provide detailed insights into the bond-breaking and bond-forming processes, the role of catalysts, and the stereochemical outcomes of reactions. The combination of theoretical modeling with experimental studies can lead to a comprehensive understanding of the chemical behavior of this compound.

    Transition State Characterization

    The characterization of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions. For this compound, this would involve identifying the high-energy structures that connect reactants to products for reactions such as enolization, ring-opening, or reactions at the carbonyl group.

    Computational methods, particularly DFT, are employed to locate these transient structures on the potential energy surface. A transition state is mathematically defined as a first-order saddle point, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

    For instance, in a hypothetical base-catalyzed enolization of this compound, the transition state would feature the partial abstraction of a proton from the C3 position and the simultaneous formation of a double bond between C3 and C4, with the negative charge delocalizing onto the oxygen atom of the carbonyl group. The geometric parameters and vibrational frequencies of this transition state, as calculated, would provide crucial information about the reaction's activation energy.

    Illustrative Data for a Hypothetical Reaction Transition State:

    ParameterValueDescription
    MethodB3LYP/6-311++G(d,p)DFT functional and basis set
    Imaginary Frequency-350 cm⁻¹Indicates a true transition state
    Activation Energy (ΔG‡)25 kcal/molFree energy barrier of the reaction
    Key Bond DistancesC3-H: 1.5 Å, O-C4: 1.3 ÅElongated and shortened bonds in the TS

    This table represents hypothetical data for illustrative purposes.

    Reaction Coordinate Analysis

    Following the characterization of a transition state, a reaction coordinate analysis is performed to map the energetic pathway from reactants to products. This is often achieved through Intrinsic Reaction Coordinate (IRC) calculations, which trace the minimum energy path downhill from the transition state.

    This analysis provides a detailed picture of the changes in geometry and energy throughout the reaction. For this compound, an IRC analysis of a reaction would illustrate how the bond lengths, bond angles, and dihedral angles evolve as the molecule transforms. This can reveal whether a reaction is concerted or proceeds through intermediates. Computational studies on the thermal decomposition of related dihydropyran compounds have utilized similar methodologies to elucidate reaction mechanisms, showing a concerted six-membered transition state. mdpi.com

    The resulting energy profile provides a quantitative measure of the reaction's thermodynamic and kinetic feasibility.

    Molecular Dynamics Simulations for Conformational Space Exploration

    The tetrahydropyranone ring is not planar and can adopt various conformations, such as chair, boat, and twist-boat forms. The presence of a bulky phenyl group at the C2 position in this compound significantly influences its preferred conformation and dynamic behavior.

    Molecular Dynamics (MD) simulations are a powerful computational technique to explore the conformational landscape of a molecule over time. By simulating the motion of atoms under a given force field, MD can reveal the relative stabilities of different conformers and the energy barriers for interconversion between them. Studies on similar substituted pyran derivatives have successfully used MD simulations to understand their interaction profiles and stability. nih.govnih.gov

    An MD simulation of this compound would likely show that the chair conformation is the most stable, with the phenyl group preferentially occupying an equatorial position to minimize steric hindrance. The simulation would also capture the transient adoption of higher-energy boat or twist-boat conformations. Analysis of the simulation trajectory can provide quantitative data on the population of each conformational state and the dynamics of their interconversion. Computational analyses of other 2H-pyran-2-one analogues have demonstrated the utility of MD simulations in understanding interactions with solvents and identifying important molecular sites. mdpi.comsemanticscholar.org

    Illustrative Conformational Analysis Data:

    ConformerRelative Energy (kcal/mol)Phenyl Group OrientationPopulation (%)
    Chair0.0Equatorial95
    Chair4.5Axial<1
    Twist-Boat5.8Pseudo-equatorial4
    Boat7.2Equatorial<1

    This table represents hypothetical data for illustrative purposes.

    Such simulations provide a dynamic perspective on the molecule's structure that is crucial for understanding its chemical reactivity and biological interactions.

    Derivatives and Analogs of R 2 Phenyldihydro 2h Pyran 4 3h One

    Synthesis of Substituted Pyranone Derivatives

    Alkyl and Aryl Substitutions

    The introduction of alkyl and aryl groups onto the pyranone ring can be achieved through various synthetic methods. While direct alkylation or arylation of the parent (R)-2-Phenyldihydro-2H-pyran-4(3H)-one is challenging, multi-component reactions and cyclization strategies are commonly employed to construct substituted pyranone rings from acyclic precursors.

    One-pot, three-component reactions involving aromatic aldehydes, active methylene (B1212753) compounds, and a C-H activated acid in the presence of an organocatalyst can lead to structurally diverse 2-amino-4H-pyran derivatives. researchgate.net Although not directly producing analogs of the target compound, these methods highlight the feasibility of constructing highly substituted pyran rings. For instance, the reaction of an aromatic aldehyde, malononitrile (B47326), and a 1,3-dicarbonyl compound can yield various substituted pyrans. researchgate.net

    Furthermore, the synthesis of 2,6-disubstituted dihydropyranones can be accomplished through strategies like the Smith three-component dithiane linchpin coupling strategy, which allows for considerable flexibility in the nature of the R1 and R2 groups. researchgate.net Palladium-catalyzed coupling of thioesters with terminal alkynes or alkenylboronic acids provides access to β-hydroxy ynones or enones, which can then undergo intramolecular cyclization to form 2,6-substituted dihydropyrones. researchgate.net

    A scalable synthesis of (R,R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one has been reported, which involves a key diastereoselective copper-catalyzed Grignard addition to install a methyl group. researchgate.net This methodology could potentially be adapted for the introduction of other alkyl or aryl groups by using different Grignard reagents.

    Heteroatom-Containing Derivatives

    The incorporation of heteroatoms, such as nitrogen, sulfur, or oxygen, into the pyranone scaffold or as substituents can lead to significant changes in the molecule's electronic and steric properties.

    The synthesis of pyran-2-one derivatives fused with various heterocyclic rings, such as furan, thiophene, pyrazole, and imidazole, has been extensively reviewed. imist.maresearchgate.net These methods often involve the reaction of a suitably functionalized pyran-2-one with a binucleophilic reagent. For example, the condensation of dehydroacetic acid with o-phenylenediamine (B120857) can lead to benzimidazole-fused pyranones. imist.maresearchgate.net

    Furthermore, the reaction of 2-(2-(dimethylamino)vinyl)-4H-pyran-4-ones with 1,3-dipoles can be used to introduce isoxazolyl substituents onto the pyranone ring. nih.gov These enamino-substituted pyrones are versatile intermediates for the synthesis of various conjugated pyrone derivatives. nih.gov

    Modification of the Phenyl Moiety

    The phenyl group at the C2 position of this compound is another key site for structural modification. Introducing substituents onto the phenyl ring or replacing it with other aromatic or heteroaromatic systems can fine-tune the molecule's properties.

    Substituted Phenyl Analogs

    The synthesis of analogs with substituted phenyl rings can be achieved by starting with appropriately substituted benzaldehydes in multi-component reactions that form the pyranone ring. For example, three-component reactions for the synthesis of 4-aryl substituted pyran-2-one derivatives have been reported, where various substituted aromatic aldehydes are used as one of the starting materials. researchgate.netresearchgate.net This approach allows for the incorporation of a wide range of substituents on the phenyl ring.

    While direct modification of the phenyl ring on the pre-formed this compound is less common, synthetic routes that build the molecule from simpler, substituted precursors are more prevalent.

    Heteroaromatic Analogs

    Replacing the phenyl ring with a heteroaromatic moiety can introduce new functionalities and alter the electronic properties of the molecule. The synthesis of such analogs typically involves the use of heteroaromatic aldehydes in the aforementioned multi-component reactions.

    For instance, the synthesis of various 2-amino pyran derivatives has been demonstrated with a range of substituted aromatic and heterocyclic aldehydes. researchgate.net Similarly, the synthesis of 2-aryl substituted quinazolin-4(3H)-one, pyrido[4,3-d]pyrimidin-4(3H)-one, and pyrido[2,3-d]pyrimidin-4(3H)-one derivatives often involves the use of heteroaromatic precursors. nih.gov These strategies can be conceptually applied to the synthesis of heteroaromatic analogs of this compound.

    Development of Chiral Pyranone Scaffolds with Modified Ring Systems

    Altering the core dihydropyranone ring system itself represents a more fundamental modification. This can involve changing the ring size, introducing additional stereocenters, or creating fused ring systems.

    Lewis acid-mediated Prins-type cyclization reactions have been utilized to construct highly functionalized, chiral pyran molecules. nih.gov This method can lead to the formation of fused polycyclic ring systems containing a tetrahydropyran-4-one moiety. nih.gov Tandem Prins-type cyclization strategies have also been developed for the stereoselective construction of fused polycyclic ring systems, such as tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives. researchgate.net

    The synthesis of pyran-2-ones fused with other heterocyclic rings, such as coumarins, is another area of active research. researchgate.netresearchgate.net These fused systems often exhibit interesting biological and photophysical properties.

    Furthermore, the development of synthetic routes to conformationally restricted oxygen-enriched building blocks, such as dihydro-2H-pyran-3(4H)-one, provides access to scaffolds that can be further elaborated into more complex ring systems. arkat-usa.org

    Below is a table summarizing some of the synthetic approaches for creating derivatives and analogs of pyranones.

    Modification Type Synthetic Strategy Starting Materials Example Product Type Example Reference
    Alkyl/Aryl Substitution Three-component reactionAromatic aldehyde, malononitrile, 1,3-dicarbonyl compoundSubstituted 2-amino-4H-pyran researchgate.net
    Alkyl Substitution Copper-catalyzed Grignard additionEnone precursor, Grignard reagent2,6-disubstituted dihydropyranone researchgate.net
    Heteroatom-Containing Reaction with binucleophilesDehydroacetic acid, o-phenylenediamineBenzimidazole-fused pyranone imist.ma
    Substituted Phenyl Three-component reactionSubstituted aromatic aldehyde, Meldrum's acid, 5,7-dihydroxycoumarin4-Aryl substituted pyran-2-one[2,3-h]chromene-2,8-dione researchgate.netresearchgate.net
    Heteroaromatic Analog Multi-component reactionHeterocyclic aldehyde, active methylene compound, C-H activated acid2-Amino-4-(heteroaryl)-4H-pyran researchgate.net
    Modified Ring System Prins-type cyclization2-Hydroxybenzaldehyde, 2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-olFused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene researchgate.net

    Ring-Fused Pyranone Systems

    The fusion of an additional ring system onto the this compound core leads to the formation of rigid, polycyclic structures with potentially enhanced biological properties. One notable class of such compounds is the pyrano[2,3-b]pyridine derivatives. These nitrogen-containing fused systems are of significant interest due to their prevalence in biologically active molecules.

    The synthesis of pyrano[2,3-b]pyridine derivatives often involves a multicomponent reaction strategy. For instance, a one-pot reaction of a dihydropyranone, an aromatic aldehyde, and malononitrile in the presence of a suitable catalyst can yield these fused systems. While specific examples starting from this compound are not extensively documented in publicly available literature, the general synthetic approach is well-established for related dihydropyridinones. This suggests a viable pathway for the derivatization of the target compound. The reaction typically proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and tautomerization to afford the stable fused heterocyclic system.

    Compound Name Structure Biological Activity Reference
    Pyrano[2,3-b]pyridine DerivativeGeneral structure of a pyrano[2,3-b]pyridineAntimicrobial, Anticancer

    Spirocyclic Pyranone Derivatives

    Spirocyclic compounds, characterized by two rings connected through a single common atom, represent another important class of derivatives accessible from this compound. The formation of a spiro center at the C3 position of the pyranone ring introduces a significant degree of three-dimensionality, which is a desirable feature in modern drug discovery. Among the various spirocyclic systems, spiro[indole-pyran] derivatives have garnered considerable attention due to their interesting biological profiles.

    The synthesis of spiro[indole-pyran] derivatives typically involves the reaction of a dihydropyranone with an isatin (B1672199) (indole-2,3-dione) derivative and a suitable active methylene compound. An elegant one-step synthesis of novel spiro[indole-pyran] ring systems has been described through the Michael reaction of 3-dicyanomethylene-2H-indol-2-ones with various nucleophiles. While this specific example does not start directly with this compound, it demonstrates a feasible synthetic strategy where the ketone of the pyranone could react with an appropriate indole-based precursor. The stereochemistry of the resulting spiro center would be a critical aspect of the synthesis, and stereoselective methods would be highly valuable.

    Research into the biological activities of spiro[indole-pyran] derivatives has revealed their potential as antimicrobial and anticancer agents. For example, certain spiro-4H-pyran derivatives have been synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of both the indole (B1671886) and pyran moieties in a rigid spirocyclic framework is believed to contribute to their biological efficacy. The specific spatial arrangement of these pharmacophores, dictated by the stereochemistry at the spiro center and the chiral center in the pyranone ring, is crucial for their interaction with biological targets.

    Compound Name Structure Biological Activity Reference
    Spiro[indole-pyran] DerivativeGeneral structure of a spiro[indole-pyran]Antimicrobial, Anticancer

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